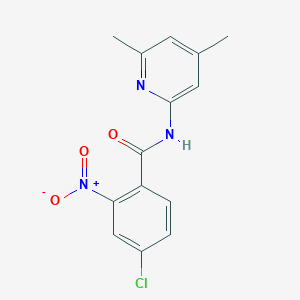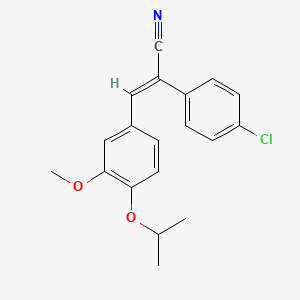
4-chloro-N-(4,6-dimethyl-2-pyridinyl)-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(4,6-dimethyl-2-pyridinyl)-2-nitrobenzamide, commonly known as DMP 777, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of nitrobenzamides and has been shown to exhibit unique biochemical and physiological effects that make it a valuable tool for studying various biological processes.
Mechanism of Action
The mechanism of action of DMP 777 is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell growth and proliferation. Specifically, DMP 777 has been shown to inhibit the activity of NADH-quinone oxidoreductase, which is an enzyme involved in the electron transport chain of mitochondria. This inhibition leads to a decrease in ATP production and ultimately results in cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, DMP 777 has been shown to exhibit a variety of other biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, DMP 777 has been shown to exhibit anti-inflammatory activity, which could make it a valuable tool for studying the mechanisms of inflammation.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using DMP 777 in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. Additionally, DMP 777 is relatively easy to synthesize and purify, which makes it readily accessible to researchers.
However, there are also some limitations to using DMP 777 in lab experiments. For example, its mechanism of action is not fully understood, which could make it difficult to interpret experimental results. Additionally, DMP 777 has been shown to exhibit some toxicity in certain cell lines, which could limit its usefulness in certain experiments.
Future Directions
There are many potential future directions for research involving DMP 777. One area of interest is the development of new anti-cancer therapies based on the structure of DMP 777. Additionally, further research is needed to fully understand the mechanism of action of DMP 777 and its potential applications in other areas of scientific research, such as antibiotic development and inflammation. Overall, DMP 777 is a valuable tool for studying various biological processes and has the potential to lead to new discoveries in the field of scientific research.
Synthesis Methods
The synthesis of DMP 777 involves the reaction of 4-chloro-2-nitrobenzoic acid with 4,6-dimethyl-2-pyridinecarboxaldehyde in the presence of a suitable base. The resulting product is then purified using column chromatography to obtain pure DMP 777. This synthesis method has been well-established and has been used by many researchers to obtain high-quality DMP 777 for their experiments.
Scientific Research Applications
DMP 777 has been extensively studied for its potential applications in scientific research. One of the primary uses of this compound is in the field of cancer research. DMP 777 has been shown to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation.
properties
IUPAC Name |
4-chloro-N-(4,6-dimethylpyridin-2-yl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3/c1-8-5-9(2)16-13(6-8)17-14(19)11-4-3-10(15)7-12(11)18(20)21/h3-7H,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJPQNZIDQUHEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(1,3-benzodioxol-5-ylmethyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5752292.png)
![4-methyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B5752297.png)
![N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5752302.png)


![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5752315.png)







![[3-cyano-4-cyclopropyl-6-(4-methoxyphenyl)-2(1H)-pyridinylidene]malononitrile](/img/structure/B5752373.png)